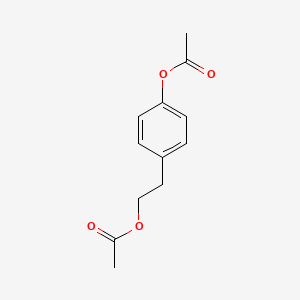
4-(2-Acetoxy-ethyl)phenyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Acetoxy-ethyl)phenyl Acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .
化学反应分析
Types of Reactions
4-(2-Acetoxy-ethyl)phenyl Acetate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-hydroxyphenylacetic acid and acetic acid.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted phenylacetic acid derivatives.
科学研究应用
4-(2-Acetoxy-ethyl)phenyl Acetate is used in various scientific research applications, including:
作用机制
The mechanism of action of 4-(2-Acetoxy-ethyl)phenyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites . These metabolites can then interact with various biological pathways, influencing cellular processes and biochemical reactions .
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetic Acid: A precursor in the synthesis of 4-(2-Acetoxy-ethyl)phenyl Acetate.
Phenyl Acetate: Shares a similar ester functional group but differs in the substitution pattern on the aromatic ring.
2-(4-Acetoxyphenyl)ethyl Acetate: Another ester derivative with a similar structure but different functional group positioning.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both acetoxy and ethyl groups on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
生物活性
4-(2-Acetoxy-ethyl)phenyl Acetate, with the molecular formula C₁₂H₁₄O₄ and CAS number 60037-42-5, is an organic compound categorized as an acetate ester. Its structure features an aromatic phenyl ring substituted with both an acetoxy group and an ethyl group, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in various fields.
The compound is synthesized primarily through esterification reactions, typically involving 4-hydroxyphenylacetic acid and acetic anhydride. The reaction is often catalyzed by sulfuric acid, and methods have been developed to optimize yield and purity using continuous flow reactors.
Anti-inflammatory Effects
Esters derived from phenolic compounds are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could be explored for its potential to modulate inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases where phenolic compounds demonstrate protective effects.
Cytotoxicity Studies
Cytotoxicity assays performed on structurally related compounds indicate that certain acetate esters can induce apoptosis in cancer cell lines. While direct studies on this compound are lacking, the structural similarities with known cytotoxic agents imply a potential for future research in cancer therapeutics.
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of a related compound, (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate, which shares structural characteristics with this compound. The synthesis involved acetic anhydride and triethylamine under controlled conditions, yielding a racemic mixture confirmed through various spectroscopic methods (NMR, IR) . This method showcases the potential for synthesizing similar compounds with biological activity.
Case Study 2: Antimicrobial Activity
In a comparative analysis of acetate esters, several were tested for their antimicrobial efficacy against E. coli and Staphylococcus aureus. Results indicated that certain esters exhibited significant inhibition zones, suggesting that derivatives like this compound might also be effective against these pathogens. Further studies are warranted to confirm its efficacy .
Research Findings Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₄O₄ |
| CAS Number | 60037-42-5 |
| Synthesis Method | Esterification using acetic anhydride |
| Potential Activities | Antimicrobial, anti-inflammatory, cytotoxic |
| Related Compounds | Similar esters show promising biological activities |
属性
IUPAC Name |
2-(4-acetyloxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-8-7-11-3-5-12(6-4-11)16-10(2)14/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBAXMAMWTZVRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














